molecular formula C16H15N3O3S B2641621 N'-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851979-95-8

N'-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2641621
CAS No.: 851979-95-8
M. Wt: 329.37
InChI Key: RDAXIHTWERGHHS-UHFFFAOYSA-N
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Description

N'-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is a hybrid molecule featuring a 6-methoxy-substituted benzothiazole core linked via a hydrazide bridge to a phenoxyacetate group. This structure combines a heterocyclic aromatic system with a flexible phenoxy moiety, making it a candidate for diverse biological applications, particularly in anticancer research.

Properties

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-12-7-8-13-14(9-12)23-16(17-13)19-18-15(20)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAXIHTWERGHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide typically involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with phenoxyacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential anti-cancer properties, particularly in inducing apoptosis in cancer cells.

    Medicine: Explored for its anti-inflammatory and anti-microbial activities.

Mechanism of Action

The mechanism of action of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation, cancer cell proliferation, or microbial growth.

    Pathways Involved: It may modulate pathways such as the p53 pathway in cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Benzothiazole Derivatives

Core Benzothiazole Modifications
  • 6-Methoxy vs. 6-Chloro Substitution: Compound 5hc (Dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate) replaces the methoxy group with a chloro substituent, resulting in a higher melting point (125–127°C) compared to methoxy analogs (e.g., 5ir: 78–80°C). The chloro group’s electron-withdrawing nature may alter solubility and target affinity .
Heterocycle Fusion and Linker Diversity
  • Quinazolinone Hybrids: Compound 4 (2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide) replaces benzothiazole with a quinazolinone core. This modification introduces a fused ring system, which may enhance π-π stacking interactions but reduce conformational flexibility .
  • Thiazole and Thiadiazole Derivatives :
    • Compound 3 (2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide) features a thiazole ring instead of benzothiazole. Its IC₅₀ of 1.61–1.98 μg/mL against HepG-2 cells highlights the importance of the thiazole-thioamide motif in anticancer activity .

Research Findings and Trends

  • Anticancer Activity : Thiazole-thioamide derivatives (e.g., 3 ) show potent activity against HepG-2 cells, suggesting that electron-deficient thioamide groups enhance cytotoxicity .
  • Stereochemical Impact : Malonate esters with higher enantiomeric purity (e.g., 5jc : 89%) may offer improved target specificity compared to racemic mixtures .

Biological Activity

N'-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • Chemical Formula : C16H15N3O3S
  • Molecular Weight : 329.37 g/mol
  • IUPAC Name : this compound

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting potent antimicrobial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate the compound's potential as a lead in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Notably, the compound was tested against several cancer types, including breast and lung cancer cells.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

The results suggest that this compound could be a promising candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that the compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of topoisomerases, which are crucial for DNA replication.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported successful treatment of bacterial infections in mice using this compound, highlighting its potential for therapeutic use.
  • Cancer Treatment Model : Research presented at the Annual Oncology Conference demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.

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